Benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester
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Overview
Description
Benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester is a complex organic compound with a unique structure that combines elements of benzoic acid and quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Pyrrolo Group: The pyrrolo group is introduced via a condensation reaction with a suitable amine, followed by cyclization.
Esterification: The final step involves the esterification of the benzoic acid derivative with butanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The quinazoline core is known for its biological activity, making this compound a valuable tool in biochemical studies.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties. Quinazoline derivatives have shown promise in the treatment of cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester involves its interaction with specific molecular targets. The quinazoline core can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: These include compounds like methyl benzoate and ethyl benzoate, which share the benzoic acid core but differ in their ester groups.
Quinazoline derivatives: Compounds such as gefitinib and erlotinib, which are used as cancer therapeutics, share the quinazoline core structure.
Uniqueness
What sets benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester apart is its combination of the benzoic acid and quinazoline structures, along with the pyrrolo group. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
1236256-45-3 |
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Molecular Formula |
C23H23N3O5 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
butyl 4-[(1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H23N3O5/c1-2-3-14-31-21(29)15-8-10-16(11-9-15)24-22(30)23-13-12-19(27)26(23)18-7-5-4-6-17(18)20(28)25-23/h4-11H,2-3,12-14H2,1H3,(H,24,30)(H,25,28) |
InChI Key |
YFXCJMMQMTYZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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